Naloxone fluorescein acetate
Description
Significance of Ligand-Based Optical Tools in Neuropharmacology Research
Ligand-based optical tools, particularly fluorescent probes, have revolutionized the study of neuropharmacology by enabling the direct visualization and tracking of receptors and their ligands in living cells and tissues. thermofisher.comescholarship.org These tools provide a sensitive means to identify and localize cellular receptors, ion channels, and carriers, proving especially valuable for studying low-abundance receptors. thermofisher.com The evolution from initial ligand uncaging techniques to advanced optogenetic methods has allowed researchers to investigate longstanding questions in G protein-coupled receptor (GPCR) pharmacology with high spatiotemporal specificity, both in vitro and in vivo. nih.govfrontiersin.org
The power of these optical tools lies in their ability to offer real-time insights into dynamic processes such as receptor trafficking, ligand binding kinetics, and the conformational changes that underpin receptor activation and signaling. escholarship.orgnih.gov This has been instrumental in dissecting the complex signaling pathways of GPCRs, such as the opioid receptors. nih.gov Furthermore, the development of genetically encoded optical tools has expanded the toolkit for studying neural activity and the effects of drugs in living organisms. escholarship.org These advancements provide unprecedented opportunities to probe cellular disease models and identify novel therapeutic compounds. nih.gov
Historical Context of Fluorescent Opioid Antagonist Development
The journey to create effective fluorescent opioid antagonists began with early attempts to label unselective opioid ligands, both agonists and antagonists. d-nb.info A foundational concept was that these new fluorescent probes would likely retain the pharmacological profile of their parent compounds. d-nb.info
A significant step forward involved the synthesis of fluorescent probes by coupling opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) with fluorescent molecules such as fluorescein (B123965) and tetramethylrhodamine (B1193902) B. nih.govnih.gov In many of these early examples, the fluorescent group was attached to the C-6 position of the morphinan (B1239233) structure. nih.gov For instance, naloxone, naltrexone, and oxymorphone were labeled at the 6-position by coupling their hydrazone derivatives with fluorescein isothiocyanate. nih.gov
These initial fluorescent derivatives, while retaining some receptor activity, often exhibited altered affinity and binding profiles compared to their parent compounds. nih.gov For example, 1-(N)-fluoresceinyl naloxone thiosemicarbazone showed a roughly tenfold decrease in affinity compared to naloxone but was still potent in displacing opioid peptides. nih.gov Another study found that this same compound acted as a morphine antagonist in vivo, albeit with lower potency than naloxone. nih.gov Over time, research has focused on refining these probes to improve their affinity, selectivity, and imaging properties, for instance by incorporating amino acid-based linkers. researchgate.net
Rationale for Conjugation of Naloxone with Fluorescein Acetate (B1210297) as a Research Probe
Naloxone, a well-established opioid antagonist, serves as an excellent foundation for a fluorescent probe due to its known interaction with opioid receptors. medchemexpress.commedchemexpress.com Fluorescein, a widely used fluorophore, is attached to naloxone to create a tool that allows for the visualization of these receptors. thermofisher.com The conjugation of naloxone with fluorescein acetate results in a fluorescent derivative that acts as an opioid antagonist. rndsystems.comglpbio.combio-techne.com
This specific conjugation allows for the study of opioid receptors in various experimental setups. For instance, naloxone fluorescein has been used to visualize µ-opioid receptors in transfected Chinese hamster ovary (CHO) cells. thermofisher.com The resulting probe, Naloxone fluorescein acetate, has specific fluorescent properties, with an excitation and emission wavelength of approximately 492/517 nm at a pH of 10. rndsystems.comglpbio.comrndsystems.com
The rationale behind creating such probes is to combine the specific binding properties of a known ligand (naloxone) with the powerful detection capabilities of a fluorescent molecule (fluorescein). This allows researchers to "see" the receptors they are studying, providing valuable data on their location and behavior within cells. While the addition of the bulky fluorescein molecule can alter the binding affinity of the parent compound, the resulting probe retains sufficient activity to be a useful research tool. d-nb.infonih.gov For example, while one fluorescein-labeled naloxone derivative showed reduced affinity, it was still a functional antagonist. nih.govnih.gov Research also indicates that naloxone can bind with high affinity to the scaffolding protein filamin A, a finding that was supported by experiments using FITC-naloxone (a fluorescein-labeled naloxone). plos.org
Properties
Molecular Formula |
C40H34N4O8S.C2H4O2 |
|---|---|
Molecular Weight |
790.84 |
Synonyms |
N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |
Origin of Product |
United States |
Molecular Engineering and Synthetic Design of Naloxone Fluorescein Acetate
Strategic Considerations in Fluorescent Ligand Design
The creation of an effective fluorescent probe involves a careful balance between preserving the pharmacological identity of the parent molecule and successfully integrating a fluorophore to enable detection. The primary goal is to produce a conjugate that retains high affinity and selectivity for its target receptor while exhibiting favorable photophysical properties. le.ac.uk
Pharmacophore Selection and Modification Sites for Opioid Receptors
The foundation of a fluorescent opioid ligand is its pharmacophore—the core molecular structure responsible for binding to the target receptor. For opioid antagonists, naloxone (B1662785) and the structurally similar naltrexone (B1662487) are frequently selected as the pharmacophore. painphysicianjournal.comyoutube.com Naltrexamine, a derivative of naltrexone, is another common choice due to its high binding affinity for all major opioid receptor subtypes (μ, δ, and κ). nih.govelifesciences.org
A critical step in the design process is identifying a suitable modification site on the pharmacophore for the attachment of the fluorophore via a linker. The addition of a bulky fluorescent molecule can sterically hinder the ligand-receptor interaction, potentially reducing binding affinity and altering selectivity. figshare.comnih.govnottingham.ac.uk Therefore, modifications are targeted at positions on the naloxone scaffold that are not essential for receptor recognition. The C6-position of the morphinan (B1239233) skeleton is a commonly explored site for derivatization. nih.gov The N-allyl group is another potential attachment point, though modifications here can be synthetically challenging. cdnsciencepub.com The overarching strategy is to position the fluorophore away from the key interacting surfaces of the binding pocket, sometimes allowing it to interact with the extracellular loops of the receptor. nih.govelifesciences.org
Fluorophore Integration and Linker Chemistry in Probe Synthesis
The selection of the fluorophore and the chemistry used to link it to the pharmacophore are pivotal for the probe's functionality. Naloxone Fluorescein (B123965) Acetate (B1210297) employs fluorescein, a widely used dye with excitation and emission maxima around 492 nm and 517 nm, respectively. rndsystems.comglpbio.comtocris.com Other fluorophores commonly conjugated to opioid ligands include tetramethylrhodamine (B1193902), BODIPY, and cyanine (B1664457) dyes like Cy3 and Cy5. figshare.comnih.govnih.gov
Linker chemistry plays a crucial role in mitigating the potential negative impact of the fluorophore on the pharmacophore's binding properties. le.ac.uknottingham.ac.uk A linker acts as a spacer, separating the two moieties to reduce steric hindrance. nih.gov Linkers can range from simple alkyl chains to more sophisticated structures like amino acid sequences (e.g., tetraglycine) or acylimidazoles. nih.govacs.org The chemical reaction used for conjugation must be efficient and specific. Common strategies include:
Thiosemicarbazone linkage: Formed by reacting a thiosemicarbazide-modified linker with an isothiocyanate-functionalized fluorophore, such as fluorescein isothiocyanate (FITC). nih.gov
Click Chemistry: A highly efficient and specific reaction, often involving an azide-alkyne cycloaddition, used to connect a linker-modified pharmacophore to a fluorophore. nih.govelifesciences.org
Hydrazone linkage: Used to connect alkaloid pharmacophores to peptide-based structures. eurekaselect.com
Impact of Molecular Modifications on Probe Behavior for Research Applications
The conjugation of a fluorophore to an opioid pharmacophore invariably alters its properties. A common consequence is a reduction in binding affinity compared to the parent, unlabeled compound. nih.gov For instance, fluorescein-labeled naloxone (FNAL) was found to have approximately a 10-fold lower affinity for the μ-opioid receptor than naloxone. researchgate.net However, with strategic design, high-affinity probes can be developed. One study reported a fluoresceinyl naltrexone derivative that retained a high affinity for the μ-receptor, with a Ki value of 3 nM. nih.gov
These fluorescent probes are powerful tools for a variety of research applications. They enable the direct visualization of receptor localization and trafficking in living cells using techniques like confocal microscopy. figshare.comnih.gov Furthermore, they can be used in biophysical assays such as Fluorescence Resonance Energy Transfer (FRET) to study receptor dynamics and oligomerization. nih.gov The characteristics of the probe, such as its wash resistance, are critical for advanced imaging techniques like single-molecule microscopy. nih.govacs.org
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| Naloxone | μ-Opioid Receptor | ~0.5-5 nM (Kinetically derived Kd of 5.7 nM) | nih.gov |
| Fluorescein-labeled Naloxone (FNAL) | μ-Opioid Receptor | ~10-fold lower affinity than naloxone | researchgate.net |
| 1-(N)-Fluoresceinyl Naltrexone Thiosemicarbazone | μ-Opioid Receptor | 3 nM | nih.gov |
Methodologies for Synthesis of Naloxone Fluorescein Acetate and Related Derivatives
The synthesis of fluorescent opioid ligands is a multi-step process that demands precision in chemical transformations and rigor in purification to yield probes suitable for sensitive biological assays.
Synthetic Pathways and Reaction Optimization for Fluorescent Conjugates
The synthesis of a fluorescent naloxone derivative typically begins with the parent opioid or a suitable precursor. A common starting material is noroxymorphone, which can be alkylated with allyl bromide to produce naloxone. cdnsciencepub.comchemicalbook.com An alternative, high-yield approach involves the reaction of Grignard reagents with an oxazolidine (B1195125) derived from oxymorphone. researchgate.net
To create a fluorescent conjugate, a linker with a reactive functional group is first attached to the naloxone scaffold. This process may require the use of protecting groups to prevent unwanted side reactions at other sites on the molecule, such as the phenolic hydroxyl group. nih.gov Once the linker-modified naloxone is synthesized, it is coupled to a reactive derivative of the fluorophore. For this compound, this involves a reaction with a fluorescein derivative, likely fluorescein isothiocyanate, to form a stable linkage. nih.gov The reaction conditions, including solvent, temperature, and catalysts, must be carefully optimized to maximize the yield of the final conjugate. chemicalbook.com
Purification Techniques for Research-Grade Fluorescent Ligands
Achieving high purity is paramount for fluorescent ligands to ensure that the observed signal in biological experiments is due to specific binding of the probe and not from fluorescent impurities. Following synthesis, the crude product mixture is subjected to one or more purification techniques.
Standard methods include:
Column Chromatography: Widely used to separate the desired product from unreacted starting materials and byproducts based on differences in polarity. Silica gel is a common stationary phase, with solvent systems like dichloromethane/methanol used for elution. chemicalbook.com
Recrystallization: An effective technique for purifying solid compounds to a high degree. chemicalbook.comacs.org
High-Performance Liquid Chromatography (HPLC): Often employed as a final purification step to achieve the research-grade purity (>95%) required for quantitative binding assays and high-resolution imaging.
The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org
Spectroscopic Characterization Methods for Probe Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a complex molecule like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
In the ¹H NMR spectrum of this compound, one would expect to see a combination of signals corresponding to the distinct protons of the naloxone and fluorescein structures.
Naloxone Moiety: The spectrum would feature characteristic signals for the aromatic protons of the phenolic ring, the olefinic protons of the N-allyl group, and the complex multiplet signals of the rigid morphinan skeleton.
Fluorescein Moiety: The aromatic protons of the xanthene and phenyl rings of fluorescein would appear in the downfield region of the spectrum. The presence of the acetate group would be confirmed by a characteristic singlet signal in the aliphatic region.
Linker Region: The formation of the thiosemicarbazone linker would result in new, characteristic signals for the N-H protons, which would likely appear as broad singlets at a downfield chemical shift.
The ¹³C NMR spectrum would similarly show a series of signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acetate group and the thiocarbonyl carbon of the linker would have characteristic chemical shifts that would be key indicators of a successful synthesis.
A hypothetical representation of key ¹H NMR chemical shifts for this compound is presented in the table below. The exact chemical shifts would need to be determined experimentally.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Fluorescein) | 6.5 - 8.0 | Multiplet |
| Aromatic (Naloxone) | 6.6 - 6.8 | Multiplet |
| N-H (Linker) | 9.0 - 11.0 | Broad Singlet |
| Olefinic (Allyl) | 5.0 - 6.0 | Multiplet |
| Methine (Naloxone) | 3.0 - 5.0 | Multiplet |
| Methylene (Naloxone) | 1.5 - 3.5 | Multiplet |
| Acetate (CH₃) | ~2.0 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display a combination of the characteristic absorption bands of its constituent parts.
Key expected vibrational frequencies are summarized in the table below:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic) | 3200 - 3600 | Broad |
| N-H (Amide/Thiourea) | 3100 - 3500 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Acetate) | 1735 - 1750 | Strong |
| C=N (Imine) | 1640 - 1690 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C=S (Thiourea) | 1000 - 1250 | Medium-Strong |
| C-O (Ether/Ester) | 1000 - 1300 | Strong |
The presence of the C=S absorption band from the thiosemicarbazone linker and the C=O stretch from the acetate group, in conjunction with the characteristic bands for the aromatic and aliphatic C-H bonds, and the O-H and N-H stretches, would collectively provide strong evidence for the formation of the desired this compound structure. The absence of a strong ketone absorption around 1700 cm⁻¹, which is present in the naloxone starting material, would further confirm the successful conversion at the C6 position.
Through the comprehensive analysis of NMR and IR spectra, researchers can confidently verify the structural integrity of the synthesized this compound probe, ensuring its suitability for further investigation and application in biological systems.
Biophysical and Biochemical Characterization of Naloxone Fluorescein Acetate As a Research Tool
Opioid Receptor Interaction Dynamics
The utility of naloxone (B1662785) fluorescein (B123965) acetate (B1210297) as a research probe is fundamentally linked to its interaction with opioid receptors. Understanding its binding affinity, kinetics, and receptor subtype selectivity is crucial for the accurate interpretation of experimental data.
Binding Affinity and Kinetics in Preclinical Models (e.g., Association and Dissociation Rates)
Studies utilizing fluorescein-labeled naloxone (FNAL) in preclinical models, specifically in Chinese hamster ovary (CHO) cells stably expressing the μ-opioid receptor, have provided quantitative insights into its binding kinetics. nih.gov These investigations have demonstrated that the binding of FNAL is a time-dependent and reversible process.
Kinetic experiments have allowed for the estimation of the association rate constant (k_on) and the dissociation rate constant (k_off), which in turn are used to calculate the kinetically-derived dissociation constant (K_d). A study by Madsen et al. (2000) reported an association rate of (5.8 ± 0.5) x 10^5 M⁻¹s⁻¹ and a dissociation rate of (3.3 ± 0.6) x 10⁻³ s⁻¹. nih.gov This resulted in a kinetically derived dissociation constant of 5.7 ± 1.4 nM, indicating a high affinity for the μ-opioid receptor. nih.gov It is noteworthy that these values are comparable to those obtained for the parent compound, [³H]-naloxone, in similar radioligand binding experiments. nih.gov
| Parameter | Value | Preclinical Model |
|---|---|---|
| Association Rate (k_on) | (5.8 ± 0.5) x 105 M-1s-1 | CHO cells expressing μ-opioid receptor |
| Dissociation Rate (k_off) | (3.3 ± 0.6) x 10-3 s-1 | CHO cells expressing μ-opioid receptor |
| Dissociation Constant (K_d) | 5.7 ± 1.4 nM | CHO cells expressing μ-opioid receptor |
Receptor Subtype Selectivity Profiling (μ, δ, κ Opioid Receptors)
The selectivity of a fluorescent probe for a specific receptor subtype is paramount for its use in discerning the roles of individual receptor populations. Research on fluorescein-labeled naloxone has demonstrated a pronounced selectivity for the μ-opioid receptor. In CHO cells expressing the μ-opioid receptor, the fluorescent labeling was not reversed by the addition of specific agonists for the δ-opioid receptor (DPDPE) or the κ-opioid receptor (U50,488). nih.gov This indicates that under the experimental conditions, fluorescein-labeled naloxone does not significantly bind to δ or κ opioid receptors.
| Receptor Subtype | Binding Affinity/Selectivity |
|---|---|
| μ (mu) | High affinity (Kd = 5.7 ± 1.4 nM) |
| δ (delta) | Binding not reversed by specific δ agonist (DPDPE) |
| κ (kappa) | Binding not reversed by specific κ agonist (U50,488) |
Mechanisms of Ligand-Receptor Association and Dissociation
Naloxone is a well-established competitive antagonist at opioid receptors. This mechanism involves the binding of the naloxone moiety of the fluorescent probe to the same site on the opioid receptor as endogenous and exogenous opioids. By occupying this binding site, naloxone fluorescein acetate prevents the association of opioid agonists, thereby inhibiting receptor activation. The reversibility of this binding, as evidenced by the measurable dissociation rate, allows for dynamic studies of receptor availability and trafficking. The fluorescein tag provides the means to visualize these processes without the need for radioactive isotopes.
Photophysical Properties Relevant to Probe Function
The efficacy of this compound as a fluorescent probe is critically dependent on its photophysical properties. These characteristics determine its suitability for various imaging and detection techniques.
Excitation and Emission Spectral Analysis for Imaging and Detection
This compound exhibits excitation and emission spectra characteristic of the fluorescein fluorophore. Multiple sources indicate that the approximate excitation maximum is 492 nm and the emission maximum is 517 nm at a pH of 10. rndsystems.complos.orgresearchgate.net These spectral properties make it compatible with common fluorescence microscopy setups, particularly those equipped with an argon-ion laser for excitation.
| Photophysical Property | Wavelength (nm) | Condition |
|---|---|---|
| Excitation Maximum (λ_ex) | ~492 | pH 10 |
| Emission Maximum (λ_em) | ~517 | pH 10 |
Quantum Yield and Photostability Assessment in Biological Environments
Specific quantitative data on the quantum yield and photostability of this compound within biological environments are not extensively detailed in the currently available literature. However, general properties of fluorescein-based probes can provide some insight. The quantum yield of fluorescein itself is known to be influenced by its local environment, including pH and solvent polarity. Similarly, the photostability of fluorescein can be a limiting factor in long-term imaging experiments due to photobleaching.
For fluorescein-labeled naloxone, the covalent attachment to the naloxone scaffold may influence these properties. Detailed characterization of the quantum yield and photostability of this compound in live-cell imaging and other biological contexts would be a valuable area for future research to fully establish its capabilities and limitations as a fluorescent probe.
Environmental Sensitivity of Fluorescence (e.g., pH, polarity within cellular compartments)
This compound is a fluorescent derivative of the opioid antagonist naloxone, designed as a probe for receptor studies. rndsystems.comtocris.commedchemexpress.com The utility of this compound as a research tool is fundamentally linked to the photophysical properties of its fluorescein moiety, which are highly sensitive to the local chemical environment. A critical characteristic is its pH-dependent fluorescence. The excitation and emission maxima for this compound are reported to be approximately 492 nm and 517 nm, respectively, specifically at a pH of 10. rndsystems.comtocris.comglpbio.com
This pH sensitivity is a hallmark of fluorescein-based dyes. The fluorescence intensity of fluorescein is significantly quenched in acidic environments. This property is of paramount importance when interpreting data from cellular imaging studies. For instance, when studying receptor trafficking, the probe may move from the relatively neutral pH of the extracellular space and cell surface (pH ~7.4) into more acidic intracellular compartments like endosomes and lysosomes (pH 4.5-6.5) following receptor internalization. The resulting decrease in fluorescence signal could be misinterpreted as ligand dissociation or receptor degradation, whereas it may simply be a consequence of the probe entering an acidic vesicle. Therefore, careful calibration and control experiments are essential to distinguish pH-induced quenching from other biological phenomena.
The polarity of the microenvironment also influences the fluorescence of such probes. Changes in the polarity within different cellular compartments or within the ligand-binding pocket of a receptor can alter the fluorescence quantum yield and lifetime. This sensitivity can provide more detailed information regarding the binding site and its microenvironment than can be obtained with radioisotopes. researchgate.net
Table 1: Spectral Properties of this compound
| Property | Value | Condition | Source(s) |
|---|---|---|---|
| Excitation Wavelength (λex) | ~492 nm | pH 10 | rndsystems.com, tocris.com |
Molecular Mechanisms of Cellular Engagement (In Vitro/Preclinical Focus)
Receptor Internalization and Intracellular Trafficking Pathways
Fluorescent ligands like this compound are invaluable tools for visualizing the dynamic processes of receptor engagement and trafficking in living cells. le.ac.uk Opioid receptor internalization is a key regulatory mechanism that typically occurs following activation by an agonist. ucla.edu Studies have shown that potent agonists trigger the rapid internalization of μ-opioid receptors (MORs) from the plasma membrane into intracellular vesicles. ucla.edu This process is part of a conserved endocytic pathway, with internalized receptors colocalizing with transferrin receptors, indicating their presence in endosomes. ucla.edu
As an antagonist, naloxone itself blocks this agonist-induced internalization. ucla.edu A fluorescently labeled antagonist such as this compound can therefore be used to label the receptor population on the cell surface. In live-cell imaging experiments using techniques like confocal microscopy, the probe allows for the direct visualization of receptor localization. researchgate.netnih.gov When an agonist is introduced, the subsequent movement of the fluorescent signal from the cell membrane to intracellular puncta can be tracked in real-time, elucidating the kinetics and pathways of receptor internalization and intracellular sorting. researchgate.net This enables researchers to study how different ligands affect the receptor's life cycle, including clustering, endocytosis, and potential recycling back to the cell surface. researchgate.net
Table 2: Ligand Effects on Opioid Receptor Trafficking
| Ligand Type | Example | Primary Effect on Receptor | Consequence | Source(s) |
|---|---|---|---|---|
| Agonist | Etorphine | Activation and Phosphorylation | Triggers receptor internalization into endosomes | ucla.edu |
| Antagonist | Naloxone | Competitive Binding/Inhibition | Blocks agonist-induced internalization | ucla.edu |
Cellular Uptake and Efflux Mechanisms of Fluorescent Probes
The cellular engagement of a fluorescent probe is governed by its ability to enter the cell and its susceptibility to removal by efflux pumps. For probes targeting cell-surface receptors, the primary "uptake" mechanism is receptor-mediated endocytosis, as described in the previous section. However, the physicochemical properties of the probe itself also play a role. Fluorescein diacetate, a related compound, is known to be membrane-permeable and can diffuse into the cell, where it is metabolized into fluorescent fluorescein by intracellular esterases. researchgate.net
A significant challenge in using small-molecule fluorescent probes, particularly those based on fluorescein, is their susceptibility to cellular efflux. nih.gov Cells possess various efflux transporters, such as organic anion transporters, that can actively pump xenobiotics out of the cytoplasm. nih.gov This process can lead to a rapid decrease in the intracellular fluorescent signal, degrading image contrast and complicating the interpretation of long-term imaging experiments. nih.gov The use of nanoparticles or conjugation to macromolecules can reduce susceptibility to these efflux mechanisms. nih.gov When using a probe like this compound, it is crucial to consider that any unbound probe that enters the cell may be subject to active efflux, potentially increasing background noise and reducing signal stability over time.
Table 3: Potential Cellular Transport Mechanisms for Fluorescent Probes
| Mechanism | Description | Relevance to this compound | Source(s) |
|---|---|---|---|
| Uptake | |||
| Receptor-Mediated Endocytosis | Internalization of the ligand-receptor complex into vesicles. | Primary mechanism for the probe when bound to opioid receptors. | ucla.edu |
| Passive Diffusion | Movement across the cell membrane driven by a concentration gradient. | Unbound probe may passively enter the cell. | researchgate.net |
| Efflux |
Ligand-Directed Covalent Labeling Strategies in Receptor Studies
Beyond reversible binding, derivatives of opioid antagonists have been engineered for ligand-directed covalent labeling, offering a powerful method for permanently tagging receptors. nih.govelifesciences.org One prominent strategy is "traceless affinity labeling," which has been developed using naltrexamine-acylimidazole (NAI), a probe derived from the naloxone-related antagonist naltrexone (B1662487). nih.govelifesciences.org
In this approach, the high-affinity antagonist portion of the NAI molecule acts as a guide, directing the probe to the opioid receptor's binding site. elifesciences.orgresearchgate.net Once docked, the reactive acylimidazole group facilitates a chemical reaction that covalently attaches the fluorescent dye to a nearby nucleophilic residue (e.g., a lysine) on the receptor. researchgate.net Subsequently, the guiding ligand (naltrexamine) is liberated and diffuses away, leaving the receptor fluorescently tagged but with its binding site unoccupied and functional. nih.govelifesciences.org
This technique overcomes a major limitation of traditional fluorescent ligands, which can display altered affinity compared to their parent compounds. nih.gov For instance, one fluorescent naloxone derivative showed a tenfold lower affinity than naloxone itself. researchgate.net Covalent labeling with NAI probes, however, results in stable and specific labeling of endogenous receptors in living cells and even deep within brain slices. nih.govelifesciences.org This allows for robust visualization and tracking of opioid-sensitive neurons without compromising the receptor's ability to respond to subsequent agonist stimulation. nih.gov
Table 4: Comparison of Reversible and Covalent Labeling Strategies
| Feature | Reversible Fluorescent Ligands (e.g., this compound) | Ligand-Directed Covalent Probes (e.g., NAI) | Source(s) |
|---|---|---|---|
| Binding | Non-covalent, reversible | Covalent, permanent | nih.gov, nih.gov |
| Signal Stability | Signal can be lost upon washout or displacement | Signal is stable and resistant to washout | nih.gov, nih.gov |
| Receptor Function After Labeling | Binding site is occupied by the probe | Binding site is freed after labeling, receptor remains functional | nih.gov, elifesciences.org |
| Primary Use | Real-time binding kinetics, competition assays | Stable visualization, tracking of endogenous receptors, mapping receptor distribution | nih.gov, nih.gov |
Applications of Naloxone Fluorescein Acetate in Preclinical Research and Biological Systems
Real-Time Receptor Visualization and Dynamics
The primary application of naloxone (B1662785) fluorescein (B123965) acetate (B1210297) is in the real-time visualization of opioid receptors. Its fluorescent properties allow researchers to observe receptor location and behavior in living cells and tissues, providing insights that are not possible with traditional methods that rely on fixed, non-living samples. researchgate.netnih.gov
Using techniques like confocal laser scanning microscopy, researchers have successfully applied fluorescein-labeled naloxone (FNAL) to visualize mu-opioid receptors (MORs) on the surface of living cells. nih.gov In studies using Chinese hamster ovary (CHO) cells genetically engineered to express MORs, FNAL at nanomolar concentrations was shown to specifically bind to these receptors, resulting in distinct fluorescent labeling of the cell perimeters. nih.gov This specific binding can be reversed by washing the cells or by adding an excess of unlabeled naloxone or the mu-specific antagonist CTOP, causing the fluorescence to disappear from the cell surface. nih.gov
Crucially, the labeling is not reversed by agonists specific for other opioid receptor subtypes, such as the delta-specific agonist DPDPE or the kappa-specific agonist U50488, demonstrating the high specificity of the probe for the mu-opioid receptor in this system. nih.gov This tool also allows for the observation of dynamic processes, such as the agonist-induced internalization of receptors, where the fluorescent signal moves from the cell membrane into the interior of the cell. nih.gov
Beyond cultured cells, fluorescent opioid antagonists are instrumental in identifying the location of opioid receptors within the complex architecture of intact tissue. nih.gov While many studies in this area have used similar naltrexamine-based probes, the principles are directly applicable to naloxone fluorescein acetate. elifesciences.orgelifesciences.org These fluorescent ligands can penetrate living brain slices, allowing for the labeling and visualization of endogenous receptors in their native environment. elifesciences.org
For example, fluorescent probes have been used to identify individual neurons expressing opioid receptors in specific brain regions, such as the locus coeruleus and striatum. nih.govelifesciences.org The specificity of this labeling is confirmed by co-incubating the tissue slice with a non-fluorescent antagonist like naloxone, which prevents the fluorescent probe from binding and abolishes the signal. nih.gov This technique provides a powerful method for mapping the precise distribution of opioid receptors in neural circuits without resorting to genetic modification of the receptors. nih.gov
This compound enables the direct measurement and quantification of the interaction between a ligand and its receptor. nih.gov By monitoring the change in fluorescence intensity over time as the probe binds to the receptors on live cells, researchers can calculate key pharmacological parameters. researchgate.net
Kinetic experiments have been performed to estimate the association and dissociation rate constants of FNAL binding to the mu-opioid receptor. nih.gov These values, in turn, are used to derive the dissociation constant (Kd), a measure of the ligand's binding affinity. nih.gov The data obtained from these fluorescence-based methods have been shown to be comparable to those derived from traditional radioligand binding assays. nih.gov This approach provides a real-time, non-radioactive method to quantify how much of a receptor population is occupied by the fluorescent antagonist, offering a dynamic view of receptor pharmacology. nih.govnih.govresearchgate.net
| Parameter | Value | Description |
|---|---|---|
| Association Rate Constant (k_on) | (5.8 ± 0.5) x 10⁵ M⁻¹s⁻¹ | The rate at which FNAL binds to the mu-opioid receptor. |
| Dissociation Rate Constant (k_off) | (3.3 ± 0.6) x 10⁻³ s⁻¹ | The rate at which FNAL unbinds from the mu-opioid receptor. |
| Kinetically Derived Dissociation Constant (Kd) | 5.7 ± 1.4 nM | A measure of the binding affinity, calculated from the kinetic rate constants (k_off / k_on). A lower value indicates higher affinity. |
Development of Fluorescent Assays for Opioid Receptor Pharmacology
The unique properties of this compound make it an ideal reagent for developing advanced, fluorescence-based assays. These assays can be scaled for high-throughput applications and used to investigate complex receptor behaviors, accelerating the pace of opioid research and drug discovery.
Fluorescent ligands are foundational to modern high-throughput screening (HTS) for the discovery of new drugs. mq.edu.auacs.orgrndsystems.com this compound can be used to develop competitive binding assays in a multi-well plate format. worktribe.comresearchgate.net In this setup, opioid receptors (e.g., in cell membranes) are incubated with this compound, resulting in a strong fluorescent signal.
When compounds from a large chemical library are added, any compound that binds to the opioid receptor will displace the fluorescent probe, leading to a measurable decrease in fluorescence. worktribe.com This change in signal can be rapidly detected by automated plate readers, allowing for the screening of thousands of potential new opioid ligands in a short period. This fluorescence-based approach offers a safer and often more efficient alternative to traditional radioligand displacement assays. mq.edu.au
FRET and BRET are powerful techniques used to measure the proximity between two molecules on a nanometer scale, making them ideal for studying protein-protein interactions like receptor oligomerization (dimerization). nih.govnih.govmonash.edu In these assays, two interacting proteins are labeled with a donor and an acceptor fluorophore. When the donor and acceptor are close together, energy is transferred from the donor to the acceptor, producing a specific signal. nih.gov
A fluorescent ligand like this compound can serve as an extrinsic fluorophore in a FRET or BRET experiment. nih.gov For example, if an opioid receptor is genetically tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP), this compound could act as the corresponding FRET partner. The binding of the fluorescent ligand to the tagged receptor could be used to study ligand-receptor interactions or conformational changes. nih.gov Furthermore, by using two different fluorescent ligands that bind to adjacent receptors in a dimer, or one fluorescent ligand and one genetically tagged receptor, these assays can provide direct evidence for receptor oligomerization and investigate how this process is affected by different drugs. nih.gov
Studies on Cross-Reactivity and Off-Target Interactions with Non-Opioid Receptors (e.g., TRPV1)
While naloxone and its derivatives are known for their high affinity and selectivity for opioid receptors, investigating potential off-target interactions is crucial for a complete pharmacological understanding. An important non-opioid receptor that has been studied in this context is the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor. jst.go.jp TRPV1 is a non-selective cation channel involved in detecting noxious heat and chemical stimuli, playing a key role in pain signaling. jst.go.jpnih.govfrontiersin.org
There is growing evidence of significant crosstalk between the opioid and TRPV1 systems. mdpi.comjst.go.jp Anatomical studies have shown that a substantial population of sensory neurons in the dorsal root ganglion co-express both mu-opioid receptors (Oprm1) and TRPV1 receptors (Trpv1). nih.govfrontiersin.org This co-expression provides a cellular basis for functional interactions between the two signaling pathways.
Advanced Analytical Methodologies in Research Utilizing Naloxone Fluorescein Acetate
Spectroscopic Techniques for Quantitative Analysis and Imaging
Spectroscopic methods are fundamental to leveraging the fluorescent properties of naloxone (B1662785) fluorescein (B123965) acetate (B1210297), enabling both qualitative imaging and precise quantitative measurements.
Advanced microscopy techniques are pivotal for visualizing the localization and dynamics of opioid receptors in living cells and tissues using naloxone fluorescein acetate.
Confocal Laser Scanning Microscopy has been successfully used to demonstrate the specific binding of fluorescein-labeled naloxone (FNAL) to mu-opioid receptors on live cells. nih.govresearchgate.net In studies using Chinese hamster ovary (CHO) cells stably expressing these receptors, FNAL at concentrations of 10-50 nM resulted in distinct fluorescent labeling of the cell perimeters. nih.gov This binding was shown to be specific, as it was not observed in non-transfected cells and could be reversed by washing out the probe or by adding unlabeled naloxone (25 µM) or the mu-specific antagonist CTOP (1 µM). nih.govresearchgate.net Conversely, agonists for delta (DPDPE) and kappa (U50488) opioid receptors did not reverse the labeling, confirming the probe's selectivity in this context. nih.gov Kinetic experiments using confocal microscopy have allowed for the estimation of binding rate constants, yielding values comparable to those from traditional radioligand assays. nih.gov
| Parameter | Value (mean ± S.E.M.) | Citation |
| Association Rate Constant (k_on) | (5.8 ± 0.5) x 10⁵ M⁻¹s⁻¹ | nih.gov |
| Dissociation Rate Constant (k_off) | (3.3 ± 0.6) x 10⁻³ s⁻¹ | nih.gov |
| Kinetically Derived Dissociation Constant (Kd) | 5.7 ± 1.4 nM | nih.gov |
Super-Resolution Microscopy , including techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, enables imaging with higher spatial resolution than conventional confocal microscopy. TIRF microscopy excites only the fluorophores within a thin region (100–200 nm) near the cell-coverslip interface, making it ideal for studying cell surface receptors. acs.org This technique has been employed with similar fluorescent probes to determine binding affinities by fitting the average fluorescence intensity to a logarithmic response curve. acs.org
Two-Photon Microscopy (TPE) offers significant advantages for imaging in complex biological samples, such as deep within living brain slices. nih.govfrontiersin.org By using near-simultaneous absorption of two lower-energy photons (typically in the infrared range), TPE confines fluorescence excitation to a tiny focal volume. thermofisher.comthermofisher.com This results in reduced phototoxicity, less scattering, and increased penetration depth compared to single-photon excitation, allowing for high-resolution 3D imaging of tissues. frontiersin.orgthermofisher.com While the addition of a large fluorophore can sometimes decrease the affinity and selectivity of the parent opioid ligand, advanced probes continue to be developed to overcome these limitations for deep tissue imaging. nih.govelifesciences.org
Flow cytometry is a powerful high-throughput technique used to analyze the characteristics of cells in a suspension. In the context of this compound, it is used to quantify receptor expression and characterize binding on a per-cell basis.
Research has utilized flow cytometry to calculate the binding of fluoresceinyl opiate antagonists to receptors on splenocyte subpopulations, allowing for the study of changes in opioid receptor density. researchgate.net In studies of receptor internalization, flow cytometry provides a quantitative measure of the reduction in mean surface receptor fluorescence following agonist treatment. For instance, exposing cells with epitope-tagged δ-opioid receptors to an agonist led to a rapid decrease in surface fluorescence, with a half-maximal reduction occurring in about 10 minutes. nih.gov This agonist-mediated internalization could be blocked by the antagonist naloxone. nih.gov The technique is also sensitive enough to distinguish the internalization kinetics of wild-type receptors from those of mutant receptors, highlighting its utility in structure-function studies. nih.gov
| Condition | Receptor Internalization (% loss of surface fluorescence) | Citation |
| Wild Type δ-Opioid Receptor + DADLE (agonist) | ~75% reduction | nih.gov |
| Wild Type δ-Opioid Receptor + Naloxone | No significant alteration | nih.gov |
| Wild Type δ-Opioid Receptor + DADLE + Naloxone | Antagonized (internalization blocked) | nih.gov |
| C-Terminus Deletion Mutant (ΔC15) + DADLE | ~15% reduction | nih.gov |
Fluorescence spectroscopy is essential for characterizing the fundamental optical properties of this compound and for its quantitative analysis in various experimental settings. The probe exhibits excitation and emission maxima that are characteristic of its fluorescein moiety. bio-techne.comglpbio.com
| Property | Value | Citation |
| Excitation Wavelength (λex) | ~492 nm | bio-techne.comtocris.comrndsystems.comglpbio.com |
| Emission Wavelength (λem) | ~517 nm | bio-techne.comtocris.comrndsystems.comglpbio.com |
| Molecular Weight | 790.84 | rndsystems.com |
| Formula | C₄₀H₃₄N₄O₈S·C₂H₄O₂ | rndsystems.com |
Fluorometry is used to confirm probe-specific labeling in biochemical assays. For example, after labeling cells with a fluorescent probe, cell extracts can be analyzed with a fluorometer. nih.gov The resulting emission spectra can verify the presence of the specific fluorophore (e.g., a maximum at 517 nm for an Alexa 488-labeled probe) and show that the signal is blocked by co-incubation with an excess of naloxone, confirming the labeling is receptor-specific. nih.govelifesciences.org It is also important to note that the local microenvironment, such as pH or uptake into tumor tissue, can cause a slight shift and broadening of the fluorescein emission band. frontiersin.org
Chromatographic and Mass Spectrometric Approaches in Probe Research
Complementing spectroscopic techniques, chromatography and mass spectrometry provide crucial information on the purity, stability, and molecular interactions of this compound.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and evaluating its stability under various conditions. A stability-indicating HPLC method can separate the intact probe from any potential degradation products or synthesis-related impurities. nih.govnih.gov Such methods are critical for ensuring the quality and reliability of the probe used in research. researchgate.net
Forced degradation studies, involving exposure to acid, base, oxidation, heat, and light, are performed to validate the method's ability to resolve the parent compound from its degradants. innovareacademics.in For instance, the stability of naloxone hydrochloride has been assessed under artificial light and sunlight, showing that degradation is often slow but measurable. researchgate.net The selection of appropriate HPLC conditions is key for achieving good resolution and accurate quantification.
| Parameter | Example Condition | Citation |
| Column | Dionex C18 | innovareacademics.in |
| Mobile Phase | 0.1M K₂HPO₄ buffer (pH 4.0) and Methanol (60:40, v/v) | innovareacademics.in |
| Detection | Photodiode Array (PDA) at 248 nm | innovareacademics.in |
| Linearity Range (Naloxone) | 1–3 µg/ml | innovareacademics.in |
| Application | Simultaneous quantification and stability assessment | innovareacademics.in |
Mass spectrometry (MS) is a powerful tool for the molecular characterization of the probe itself and its interaction with target molecules like opioid receptors. When combined with techniques like immunoprecipitation, MS can confirm the identity of the labeled protein. In one approach, cells expressing a FLAG-tagged mu-opioid receptor (FMOR) were labeled with a fluorescent probe. nih.govelifesciences.org The receptors were then solubilized, immunoprecipitated with an anti-MOR antibody, and analyzed by western blotting, which separates proteins by mass. nih.govelifesciences.org The blot was then probed with an antibody against the fluorophore (e.g., anti-Alexa488), which detected a band at the correct molecular weight (~75 kDa) for the receptor. nih.gov This signal was only present in cells labeled with the fluorescent probe and was absent when labeling was blocked with naloxone, providing direct evidence of a specific probe-receptor interaction at the molecular level. nih.govelifesciences.org
Future Directions and Emerging Research Avenues for Fluorescent Opioid Probes
Rational Design of Enhanced Fluorescent Opioid Ligands
The efficacy of a fluorescent probe is determined by its photophysical properties, pharmacological profile, and its behavior in a biological environment. The rational design of new probes focuses on systematically improving these characteristics to create more sensitive, specific, and versatile tools.
A primary challenge in fluorescence imaging is the inherent limitation of fluorophores, which can suffer from low brightness and photobleaching (the irreversible destruction of the fluorophore upon light exposure). nih.gov In biological contexts, these issues are compounded by autofluorescence from endogenous molecules. nih.gov Research is actively pursuing several strategies to overcome these limitations.
Advanced Fluorophore Selection: Moving beyond traditional dyes like fluorescein (B123965), researchers are incorporating more robust and brighter fluorophores. These include cyanine (B1664457) dyes (e.g., Cy3, Cy5), BODIPY dyes, and Alexa Fluor dyes, which offer enhanced quantum yields and greater resistance to photobleaching. nih.gov The use of semiconductor nanocrystals known as quantum dots also represents a promising avenue, as they provide intense brightness and exceptional photostability compared to traditional organic dyes. ctfassets.net
Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths of probes into the near-infrared spectrum (700-1700 nm) is a key strategy. nih.gov NIR light has greater penetration depth in biological tissues and minimizes background autofluorescence, which is prevalent in the visible spectrum. nih.govnih.gov Two-photon microscopy, which uses NIR excitation, allows for imaging deep within living tissue, up to a millimeter in depth. nih.gov
Chemical Modifications: The chemical environment of the fluorophore can be modified to enhance its properties. This includes the incorporation of antioxidants or the use of specific linkers that shield the fluorophore from reactive oxygen species, a primary cause of photobleaching. acs.org The goal is to develop probes with strong absorption, high photostability, and long fluorescence lifetimes, which are critical for demanding applications like single-molecule imaging and long-term tracking studies. nih.govnih.gov
The opioid system consists of three main receptor subtypes: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR), each with a unique distribution and physiological role. nih.govelifesciences.org Developing fluorescent probes that can selectively target one subtype is crucial for dissecting their individual functions.
The primary strategy for achieving selectivity is to build the probe from a parent opioid ligand that already possesses high intrinsic selectivity for a specific receptor subtype. nih.gov For example, highly selective MOR probes have been developed from dihydrocodeinone derivatives, while selective KOR probes have been based on ligands like 5'-guanidinonaltrindole (B10772374) (5'-GNTI). nih.govnews-medical.net
A significant challenge in this area is that the addition of a bulky fluorophore can often decrease the affinity and selectivity of the parent ligand. nih.govelifesciences.org For instance, a fluorescein-labeled version of naloxone (B1662785) was found to have a 10-fold lower affinity than the original compound. researchgate.net Therefore, rational probe design involves careful consideration of:
The attachment point: Connecting the linker and fluorophore to a position on the ligand that does not interfere with the key interactions in the receptor's binding pocket.
Linker length and composition: Utilizing linkers (e.g., tetraglycine) that are long and flexible enough to position the fluorophore away from the binding site, thereby minimizing steric hindrance. nih.gov
The table below summarizes examples of fluorescent probes designed for specific opioid receptor subtypes, highlighting the parent ligand and the resulting selectivity.
| Probe Name/Derivative | Parent Ligand Class | Target Receptor | Key Findings | Reference(s) |
| WA-III-62 | Dihydrocodeinone | Mu (MOR) | High selectivity for MOR with an EC50 of 24 nM, compared to >1000 nM for other subtypes. | nih.gov |
| 5'-GNTI-Cy3/Cy5 | Naltrexamine | Kappa (KOR) | Strong binding to KOR at low nanomolar concentrations with ~100-fold selectivity over MOR and DOR. | nih.gov |
| TIPP-Alexa 488 | Peptide (TIPP) | Delta (DOR) | Possessed greater selectivity for DOR with an inhibitory constant ratio (Ki MOR/Ki DOR) of >20,000. | nih.gov |
| NAI-A594 | Naltrexamine | Mu (MOR) | A traceless affinity label that selectively labeled MORs in brain slices. | nih.gov |
A sophisticated approach in probe design is the creation of "smart" or activatable probes that exhibit a change in their fluorescent properties upon binding to their target. acs.org This "off-on" switching mechanism dramatically improves the signal-to-noise ratio by ensuring that only target-bound probes generate a fluorescent signal.
Several design strategies are employed to achieve this:
Conformational Restriction: Some probes are designed with a dye, such as a pyridinium (B92312) moiety, that is flexible in solution (fluorescence "off" state). Upon binding to the constrained environment of a receptor's binding pocket, the dye's movement is restricted, leading to a significant increase in fluorescence (fluorescence "on" state). acs.org One such probe, P5N3, demonstrated a 25-fold increase in fluorescence upon binding to the μ-opioid receptor. acs.org
Fluorogenic Reactions: This strategy involves a chemical reaction that creates a fluorescent product only in the presence of the target. For example, a probe based on β-funaltrexamine was derivatized with o-phthalaldehyde (B127526) (OPTA). This moiety is fluorogenic and can crosslink with nearby lysine (B10760008) and cysteine residues on the opioid receptor, generating a fluorescent signal upon binding. nih.gov
Traceless Affinity Labeling: This advanced technique uses a high-affinity ligand (e.g., naltrexamine) to guide a reactive probe to the receptor's binding site. A chemical reaction then occurs that covalently attaches the fluorescent dye to the receptor, after which the original guiding ligand is liberated and diffuses away. nih.govelifesciences.org This method allows for stable and specific labeling of endogenous receptors without permanent occupation of the binding site. nih.gov
Integration with Advanced Biosensing and Imaging Technologies
The full potential of rationally designed fluorescent probes is realized when they are combined with powerful analytical and imaging platforms. This integration enables high-throughput analysis and unprecedented visualization of opioid receptor dynamics in living systems.
High-throughput screening (HTS) is essential for the discovery and optimization of new drugs and probes. Microfluidic devices, or "lab-on-a-chip" systems, have emerged as powerful platforms for HTS because they allow for the rapid analysis of thousands of compounds in parallel, using minuscule volumes of reagents. njit.edu These systems can be integrated with fluorescent opioid probes for various applications. njit.edu
Key microfluidic HTS modalities include:
Droplet-Based Microfluidics: This approach encapsulates single cells or reactions within picoliter-sized droplets. It can be used to screen vast libraries of potential opioid ligands or probe variants for their ability to bind to receptors expressed on cells, with fluorescence as the readout. rsc.org
Array-Based Platforms: In this format, thousands of unique compounds or probes are immobilized in a high-density array on a chip. nih.gov This allows for the simultaneous screening of a fluorescently labeled receptor or binding partner against the entire library.
Automated Binding Assays: Fluorescent probes can be used in automated, fluorescence-based competition binding assays. researchgate.netnih.govfigshare.com In this setup, a known fluorescent ligand and a library of unlabeled test compounds compete for binding to the receptor, allowing for the rapid determination of the binding affinities (pKi values) of many compounds without the need for radioactivity. researchgate.netnih.gov
A major goal of developing fluorescent opioid probes is to visualize receptor distribution and dynamics directly within a living organism (in vivo). nih.gov This presents the significant challenge of delivering the probe across the blood-brain barrier (BBB). nih.gov Studies on naloxone, the parent compound for many probes, provide critical data on its ability to penetrate the brain. In vivo studies in rats have quantified the movement of naloxone across the BBB, showing that its influx into the brain is about twice as great as its efflux, and that this transport does not involve the P-glycoprotein efflux pump. nih.gov
| Naloxone BBB Transport Parameter (in Rats) | Value | Unit | Significance | Reference(s) |
| Apparent Influx Clearance | 0.305 | mL/min/g brain | Measures the rate of naloxone entry into the brain from the blood. | nih.gov |
| Apparent Elimination Half-life | 15.1 | minutes | The time it takes for half of the naloxone that has entered the brain to be eliminated. | nih.gov |
| Apparent Efflux Clearance | 0.152 | mL/min/g brain | Measures the rate of naloxone removal from the brain back into the blood. | nih.gov |
Once a probe has successfully penetrated the brain, advanced imaging techniques can be used to map its distribution:
Two-Photon Microscopy: This technique allows for high-resolution imaging deep within living brain slices, enabling the visualization of fluorescent probes bound to receptors on the plasma membrane of individual neurons and their processes in specific brain regions like the locus coeruleus and striatum. nih.govelifesciences.org
CLARITY and 3D Imaging: CLARITY is a tissue-clearing technique that renders the entire brain transparent. eurekalert.orgsciencedaily.com When combined with genetically encoded fluorescent tags on opioid receptors or with fluorescent probes, it allows for unprecedented 3D visualization of receptor distribution across the entire, intact organ. eurekalert.org This has been used to map the full extent of kappa opioid receptor distribution in the mouse brain, revealing previously unknown neural tracts that express the receptor. eurekalert.orgsciencedaily.com
These advanced applications, combining rationally designed probes with state-of-the-art imaging, are paving the way for a more complete understanding of the opioid system's role in health and disease. nih.gov
The development of fluorescent probes for opioid receptors, such as naloxone fluorescein acetate (B1210297), is continually evolving. Future progress in this field is significantly tied to the integration of computational chemistry and the exploration of novel applications in neuroscience research. These advanced approaches promise to yield probes with enhanced properties and provide deeper insights into the complex biology of opioid signaling.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are becoming indispensable tools in the design and analysis of fluorescent ligands. Molecular docking and dynamics simulations, in particular, offer powerful means to predict and understand the interactions between a fluorescent probe and its receptor target at an atomic level.
Molecular Docking and Dynamics Simulations of Probe-Receptor Interactions
While specific molecular docking and dynamics simulation studies exclusively featuring naloxone fluorescein acetate are not extensively documented, the principles of these techniques are widely applied to similar morphinan (B1239233) structures to understand their binding at the µ-opioid receptor (μOR). acs.org These computational approaches are pivotal for predicting how a ligand, such as naloxone, fits into the receptor's binding pocket. nih.govnih.gov
Molecular docking simulations can predict the preferred binding pose of this compound within the μOR. Such models would likely show that the core morphinan structure of naloxone engages with key residues in the binding pocket, such as a charged interaction with Asp147 and hydrogen bonding with His297. acs.org The bulky fluorescein moiety, attached at the C6 position, would also be modeled to understand its potential steric and electronic influences on the binding orientation and affinity.
Molecular dynamics (MD) simulations can further refine this static picture by modeling the dynamic behavior of the probe-receptor complex over time. nih.gov MD simulations could reveal how the attachment of the fluorescein group affects the stability of the ligand's interaction with the receptor and whether it influences the conformational changes associated with receptor activation or inactivation. nih.gov This information is crucial for rationally designing future probes with optimized binding kinetics and photophysical properties.
Structure-Activity Relationship (SAR) Studies for Optimizing Fluorescent Derivatives
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. patsnap.com For fluorescent probes, SAR studies aim to identify which structural modifications enhance affinity, selectivity, and fluorescent properties without compromising the interaction with the target receptor.
The development of this compound is a direct result of SAR exploration. The parent compound, naloxone, is a potent and well-characterized opioid antagonist. The key structural modification is the attachment of a fluorescein isothiocyanate group via a thiosemicarbazone linker at the C6 position of the naloxone scaffold. nih.gov
Research into this and similar fluorescent derivatives has shown that this modification is not without consequences for the molecule's pharmacological profile. Studies on "6-FN," a closely related compound, demonstrated that the addition of the fluorescein moiety at the C6 position resulted in an approximately 10-fold decrease in binding affinity for opioid receptors compared to the parent naloxone molecule. nih.gov Despite this reduction in affinity, the fluorescent derivative retains substantial biological activity and serves as an effective antagonist. nih.govnih.gov This trade-off between maintaining high affinity and incorporating a fluorescent reporter group is a central challenge in the design of such probes.
Table 1: Comparison of Binding Affinity for Naloxone and a Fluorescent Derivative
| Compound | Parent Molecule | Modification | Relative Binding Affinity |
|---|---|---|---|
| Naloxone | Naloxone | None | 1x |
This interactive table is based on data for a C6-fluorescein-labeled naloxone derivative ("6-FN") as reported in comparative studies. nih.gov
Novel Applications in Basic Neuroscience and Cell Biology Research
Fluorescent probes like this compound are powerful tools for visualizing and quantifying opioid receptor dynamics in living cells, offering significant advantages over traditional radioligand binding assays. researchgate.net
Probing Receptor Trafficking and Degradation Pathways
A primary application of this compound is in the real-time visualization of opioid receptors on live cells. Using techniques like confocal laser scanning microscopy, researchers can directly observe the specific binding of the fluorescent probe to µ-opioid receptors expressed on the cell surface. nih.gov
In a key study, fluorescein-labeled naloxone (FNAL) was used to label µ-opioid receptors on Chinese hamster ovary (CHO) cells. The binding was shown to be specific, as it was observed only in cells transfected with the receptor and could be reversed by the addition of unlabeled naloxone or a µ-specific antagonist, but not by agonists for delta or kappa opioid receptors. nih.gov Such experiments allow for the direct observation of receptor localization, density, and movement on the plasma membrane, providing critical information for studies on receptor trafficking, internalization following agonist exposure, and recycling or degradation pathways.
Kinetic experiments using this fluorescent probe have successfully determined the association and dissociation rate constants, yielding a kinetically derived dissociation constant (Kd) that is comparable to values obtained through traditional radioligand assays. nih.gov
Table 2: Kinetic Binding Constants for Fluorescein-Labeled Naloxone (FNAL) at µ-Opioid Receptors
| Parameter | Value |
|---|---|
| Association Rate Constant (kon) | (5.8 ± 0.5) x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | (3.3 ± 0.6) x 10⁻³ s⁻¹ |
This interactive table presents data from kinetic experiments on live CHO cells using confocal microscopy. nih.gov
Investigating Opioid Receptor Hetero-oligomerization and Functional Cross-talk
G protein-coupled receptors (GPCRs), including opioid receptors, are known to form dimers or higher-order oligomers. This hetero-oligomerization (the association of different receptor subtypes, e.g., µ and delta) can significantly alter the pharmacological and signaling properties of the individual receptors. Fluorescent ligands are exceptionally powerful tools for studying these receptor-receptor interactions in living cells. researchgate.net
While studies specifically using this compound to investigate hetero-oligomerization have not been detailed, its properties make it a suitable candidate for such research. For instance, it could be used in Fluorescence Resonance Energy Transfer (FRET) experiments. In a potential FRET study, cells could be co-transfected with a µ-opioid receptor tagged with a fluorescent protein (like GFP) and a delta-opioid receptor. The addition of this compound, which binds to the µ-receptor, could lead to FRET if the fluorescein (donor) and GFP (acceptor) are in close enough proximity, providing evidence of receptor association.
Developing Tools for Understanding Molecular and Cellular Mechanisms of Opioid Tolerance and Dependence
Chronic exposure to opioid agonists leads to tolerance and dependence, cellular processes that involve complex changes in receptor function and signaling pathways. frontiersin.orghealthinformaticsjournal.com Key mechanisms include receptor desensitization, downregulation (a decrease in the number of receptors on the cell surface), and a switch in G protein coupling. frontiersin.orgnih.gov
Fluorescent antagonists like this compound offer a direct method to visualize and quantify one of the central components of tolerance: receptor downregulation. By using microscopy or flow cytometry, researchers can measure the fluorescence intensity on the surface of cells treated with an opioid agonist over time. A decrease in fluorescence would provide a quantitative measure of receptor internalization and degradation.
Furthermore, naloxone is widely used experimentally to precipitate withdrawal in opioid-dependent cells or animals, which often results in a "cAMP overshoot" phenomenon that is a hallmark of dependence. frontiersin.org A fluorescent version of naloxone could be used to correlate the density and localization of receptors with the physiological state of the cell (e.g., naive vs. tolerant vs. withdrawn), providing a more detailed picture of the molecular adaptations that underpin opioid dependence.
Q & A
Q. What are the key physicochemical properties of naloxone fluorescein acetate, and how do they influence its experimental applications?
this compound combines naloxone (C₁₉H₂₁NO₄·HCl) with fluorescein acetate, yielding a compound with distinct solubility and fluorescence properties. Naloxone’s solubility in water and polar solvents (due to its pKa of 7.94 and partition coefficient) enables aqueous formulation, while fluorescein’s absorption (290–350 nm) and emission (350–475 nm) maxima facilitate fluorescence-based tracking . Researchers must account for these properties when designing assays, such as adjusting solvent polarity to optimize fluorescence intensity .
Q. How can fluorescence spectroscopy characterize the stability of this compound under varying experimental conditions?
Fluorescence spectroscopy can monitor degradation or conformational changes by tracking shifts in emission spectra. For example, solvent polarity (e.g., DMSO vs. PBS) alters fluorescein’s quantum yield, requiring baseline measurements in control buffers. Time-resolved fluorescence can assess photostability, critical for long-term imaging studies . Calibration curves using known concentrations ensure quantitative accuracy in dynamic systems like live-cell imaging .
Q. What methodologies are recommended for synthesizing and validating this compound in academic research?
Synthesis involves conjugating naloxone hydrochloride to fluorescein acetate via esterification or amide bonding, followed by purification using HPLC or column chromatography. Validation requires NMR for structural confirmation, mass spectrometry for molecular weight verification, and fluorescence spectrophotometry to confirm emission profiles . Purity assessments (e.g., ≥95% via HPLC) are essential to avoid off-target effects in biological assays .
Advanced Research Questions
Q. What mechanisms explain this compound’s dual role as an opioid antagonist and a modulator of cancer cell proliferation?
In vitro studies show naloxone inhibits MDA-MB-231 breast cancer cell proliferation dose-dependently (IC₅₀ ≈ 50 µM) by non-opioid receptor pathways, potentially via TLR4/NF-κB signaling. Fluorescein tagging enables real-time tracking of intracellular localization, revealing accumulation in mitochondrial membranes, which may disrupt energy metabolism . Contrastingly, opioid receptor antagonism is mediated by competitive binding to µ-receptors, validated via receptor-blocking controls (e.g., co-treatment with morphine) .
Q. How can researchers resolve contradictions between this compound’s reported anti-cancer effects and its lack of impact on angiogenesis?
Discrepancies may arise from model-specific variables (e.g., tumor microenvironment heterogeneity). To address this, use orthogonal assays:
- In vivo : Compare tumor volume (caliper measurements) and microvessel density (CD31 immunohistochemistry) in xenograft models .
- In vitro : Pair proliferation assays (MTT) with angiogenesis markers (VEGF ELISA) in co-cultures of cancer and endothelial cells. Statistical reconciliation via multivariate analysis (ANOVA with post-hoc tests) can isolate compound-specific effects from confounding factors .
Q. What experimental designs optimize the use of this compound in real-time cellular uptake studies?
- Live-cell imaging : Use confocal microscopy with λex/λem = 490/514 nm. Pre-treatment with endocytosis inhibitors (e.g., chlorpromazine) distinguishes passive diffusion from receptor-mediated uptake .
- Kinetic analysis : Employ flow cytometry to quantify time- and concentration-dependent internalization. Normalize fluorescence intensity to cell size (FSC/SSC parameters) to avoid artifacts .
- Controls : Include fluorescein-only conjugates to differentiate naloxone-specific trafficking .
Methodological and Analytical Considerations
Q. What are critical considerations for dose-response experiments with this compound?
- Range-finding : Start with 0.1–100 µM, based on naloxone’s IC₅₀ in opioid receptor assays (0.4–4 µM) and cancer studies (10–100 µM) .
- Solvent compatibility : Use ≤0.1% DMSO to avoid fluorescein quenching .
- Replication : Minimum n=3 biological replicates with technical triplicates to account for batch variability .
Q. How can researchers validate the specificity of this compound in receptor-binding assays?
- Competitive binding : Co-incubate with 10x excess unlabeled naloxone; ≥50% reduction in fluorescence confirms specificity .
- CRISPR/Cas9 knockout : Use µ-opioid receptor (OPRM1)-null cell lines to isolate non-receptor-mediated effects .
- Cross-reactivity screens : Test against related receptors (e.g., δ-opioid, TLR4) via radioligand binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
